molecular formula C11H12BrNO B2365305 3-(2-Bromophenyl)piperidin-2-one CAS No. 1784007-12-0

3-(2-Bromophenyl)piperidin-2-one

Cat. No.: B2365305
CAS No.: 1784007-12-0
M. Wt: 254.127
InChI Key: BOUNIHGQERHMLL-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H12BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)piperidin-2-one typically involves the bromination of phenylpiperidinone. One common method is the reaction of 2-phenylpiperidin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of this compound ketones or carboxylic acids.

    Reduction: Formation of 3-(2-Phenyl)piperidin-2-one or other reduced derivatives.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidinone ring structure allows for versatile interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.

    2-Phenylpiperidin-2-one: A precursor to 3-(2-Bromophenyl)piperidin-2-one, used in similar applications.

    3-(4-Bromophenyl)piperidin-2-one: A structural isomer with different substitution patterns on the phenyl ring, leading to distinct chemical and biological properties.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure allows for the exploration of novel chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUNIHGQERHMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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